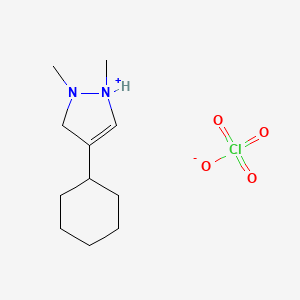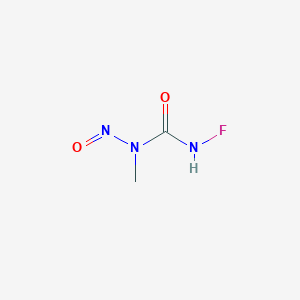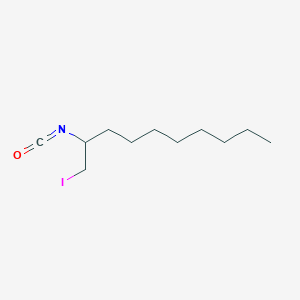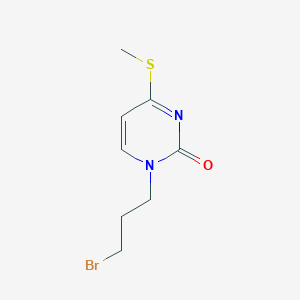
Carbanide;nickel(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanide;nickel(2+), also known as nickel carbide, is a compound consisting of nickel and carbon. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, materials science, and nanotechnology. Nickel carbide is typically represented by the formula NiC or Ni₂C, depending on the stoichiometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nickel carbide can be synthesized through several methods. One common approach involves the reaction of nickel salts with carbon sources under high-temperature conditions. For example, nickel chloride can react with carbon monoxide at elevated temperatures to form nickel carbide. Another method involves the reduction of nickel oxide with carbon at high temperatures.
Industrial Production Methods
In industrial settings, nickel carbide is often produced using the Mond process, which involves the reaction of nickel oxide with carbon monoxide to form nickel tetracarbonyl. This intermediate compound is then decomposed at high temperatures to yield pure nickel and carbon monoxide, which can further react to form nickel carbide .
Análisis De Reacciones Químicas
Types of Reactions
Nickel carbide undergoes various chemical reactions, including:
Oxidation: Nickel carbide can be oxidized to form nickel oxide and carbon dioxide.
Reduction: It can be reduced to elemental nickel and carbon.
Substitution: Nickel carbide can participate in substitution reactions where carbon atoms are replaced by other elements or groups.
Common Reagents and Conditions
Oxidation: Typically involves oxygen or air at elevated temperatures.
Reduction: Commonly uses hydrogen gas or other reducing agents at high temperatures.
Substitution: Various reagents, such as halogens or organometallic compounds, can be used under specific conditions.
Major Products Formed
Oxidation: Nickel oxide (NiO) and carbon dioxide (CO₂).
Reduction: Elemental nickel (Ni) and carbon ©.
Substitution: Depending on the substituent, various nickel-containing compounds can be formed.
Aplicaciones Científicas De Investigación
Nickel carbide has numerous applications in scientific research:
Materials Science: Nickel carbide is studied for its potential use in the synthesis of carbon nanotubes and nanofibers, which have applications in electronics and materials engineering.
Nanotechnology: The compound is explored for its role in the growth mechanisms of carbon nanostructures, which are crucial for developing advanced nanomaterials.
Energy Storage: Nickel carbide is investigated for its potential use in energy storage devices, such as batteries and supercapacitors, due to its unique electrochemical properties.
Mecanismo De Acción
The mechanism of action of nickel carbide in catalytic processes involves the activation of carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. Nickel carbide can facilitate the breaking and forming of these bonds, making it an effective catalyst for various chemical reactions. The molecular targets and pathways involved include the interaction of nickel atoms with carbon atoms, leading to the formation of reactive intermediates that drive the catalytic process .
Comparación Con Compuestos Similares
Nickel carbide can be compared with other nickel-containing compounds, such as:
Nickel Boride (Ni₂B): Used as a catalyst in hydrogenation reactions, similar to nickel carbide.
Nickel Oxide (NiO): Primarily used in ceramics and as a catalyst in different reactions.
Nickel Tetracarbonyl (Ni(CO)₄): An intermediate in the Mond process for nickel purification.
Uniqueness
Nickel carbide is unique due to its specific catalytic properties and its role in the synthesis of carbon nanostructures. Its ability to activate C-H and C-C bonds distinguishes it from other nickel compounds, making it particularly valuable in catalysis and materials science .
Propiedades
Número CAS |
90624-35-4 |
|---|---|
Fórmula molecular |
CH3Ni+ |
Peso molecular |
73.728 g/mol |
Nombre IUPAC |
carbanide;nickel(2+) |
InChI |
InChI=1S/CH3.Ni/h1H3;/q-1;+2 |
Clave InChI |
QLSWGOBDNUATAZ-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Butoxybenzo[e]pyrene](/img/structure/B14375331.png)



![3-Methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14375360.png)



![N-Ethyl-N-{[methyldi(prop-1-en-1-yl)silyl]methyl}ethanamine](/img/structure/B14375381.png)

![(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium](/img/structure/B14375395.png)
![1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14375412.png)

